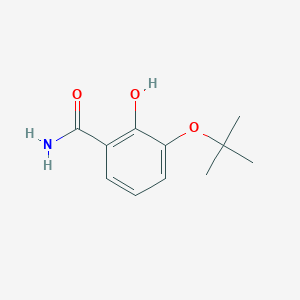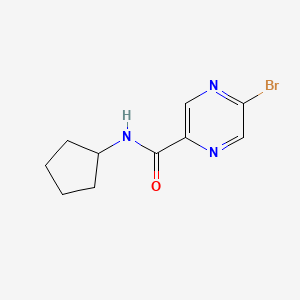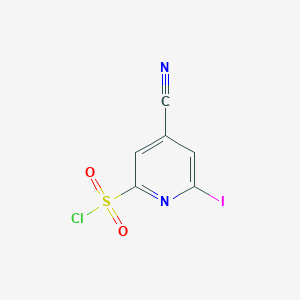
(E)-4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is an organic compound with the molecular formula C20H19ClO3. This compound is characterized by the presence of a chlorophenyl group, an acryloyl group, and a pivalate ester. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate typically involves the esterification of 4-(3-(3-chlorophenyl)acryloyl)phenol with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyl group to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate involves its interaction with specific molecular targets and pathways. The compound’s acryloyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(3-Chlorophenyl)acryloyl)phenol
- 4-(3-(4-Chlorophenyl)acryloyl)phenyl acetate
- 4-(3-(3-Bromophenyl)acryloyl)phenyl pivalate
Uniqueness
4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of the chlorophenyl and acryloyl groups also contributes to its unique biological and chemical activities.
Propiedades
Fórmula molecular |
C20H19ClO3 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3 |
Clave InChI |
UPALWHXSONULHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)








